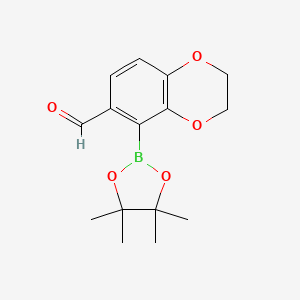
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: is an organic compound that features a boronic ester group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved through the reaction of a suitable precursor with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Coupled products with new carbon-carbon bonds.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The boronic ester group makes this compound valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and other complex molecules.
Biology and Medicine:
Drug Development: The aldehyde group can be used to form Schiff bases with amines, which are important intermediates in the synthesis of various pharmaceuticals.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials, such as polymers and organic electronic materials, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism of action for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde primarily involves its functional groups:
Boronic Ester Group: Participates in cross-coupling reactions through the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound group to an electrophilic partner.
Aldehyde Group: Can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in various organic transformations.
類似化合物との比較
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness:
- Functional Groups: The combination of a boronic ester and an aldehyde group in a single molecule is relatively unique and provides versatility in synthetic applications.
- Reactivity: The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C15H19BO5 |
|---|---|
分子量 |
290.12 g/mol |
IUPAC名 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)5-6-11-13(12)19-8-7-18-11/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
ZGAPIONPRUEUHE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCCO3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)




![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)


![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
